molecular formula C18H21FN2O2 B2948434 1-[(4-FLUOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA CAS No. 1797899-41-2

1-[(4-FLUOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA

Cat. No.: B2948434
CAS No.: 1797899-41-2
M. Wt: 316.376
InChI Key: AMOVSBQOGAZHKH-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a methylphenyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA typically involves the reaction of appropriate amines with isocyanates. One common method is the reaction of 4-fluorobenzylamine with 2-methoxy-2-(2-methylphenyl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency. Additionally, the use of catalysts and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-CHLOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA
  • 1-[(4-BROMOPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA
  • 1-[(4-IODOPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA

Uniqueness

1-[(4-FLUOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-13-5-3-4-6-16(13)17(23-2)12-21-18(22)20-11-14-7-9-15(19)10-8-14/h3-10,17H,11-12H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOVSBQOGAZHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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